

Technical Guide: 5-Isopropyl-3-methyl-1H-pyrazole (CAS 132558-01-1)

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Compound of Interest

Compound Name: 5-Isopropyl-3-methyl-1H-pyrazole

Cat. No.: B175165

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and a probable synthesis route for the compound with CAS number 132558-01-1, identified as **5-Isopropyl-3-methyl-1H-pyrazole**. While this specific molecule is not extensively documented in publicly available biological literature, this guide also discusses the well-established and diverse biological activities of the broader pyrazole class of compounds, offering a predictive context for its potential applications in drug discovery and development.

Chemical Properties

5-Isopropyl-3-methyl-1H-pyrazole is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. Its chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	132558-01-1	N/A
IUPAC Name	5-isopropyl-3-methyl-1H-pyrazole	N/A
Molecular Formula	C ₇ H ₁₂ N ₂	N/A
Molecular Weight	124.18 g/mol	N/A
Appearance	Not available	N/A
Boiling Point	Not available	N/A
Melting Point	Not available	N/A
Solubility	Not available	N/A
InChI Key	RWNKDXREYPDGRJ-UHFFFAOYSA-N	N/A

Synthesis

A specific, detailed experimental protocol for the synthesis of **5-Isopropyl-3-methyl-1H-pyrazole** is not readily available in the published literature. However, based on the well-established Knorr pyrazole synthesis, a reliable synthetic route can be proposed.^{[1][2][3]} This reaction involves the condensation of a β-dicarbonyl compound with hydrazine or its derivatives.^{[1][2][3]}

For the synthesis of **5-Isopropyl-3-methyl-1H-pyrazole**, the logical precursors would be 4-methyl-2,4-pentanedione (also known as isopropyl methyl β-diketone) and hydrazine hydrate.

Proposed Experimental Protocol (Knorr Pyrazole Synthesis)

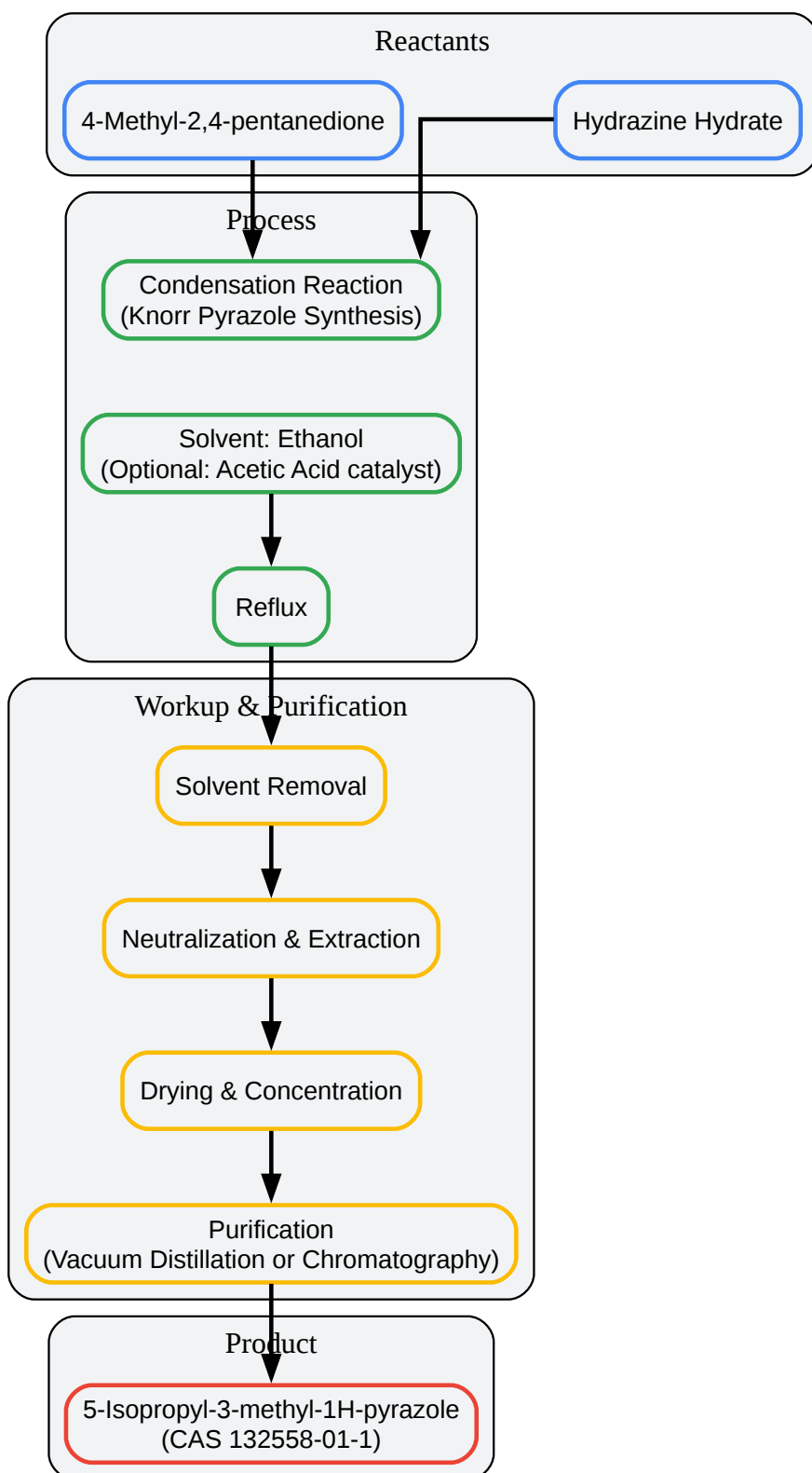
The following is a generalized protocol based on the Knorr pyrazole synthesis methodology.^{[2][3][4]}

Materials:

- 4-Methyl-2,4-pentanedione
- Hydrazine hydrate
- Ethanol (or another suitable solvent like acetic acid)
- Glacial acetic acid (optional, as catalyst)
- Sodium bicarbonate solution (for neutralization)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,4-pentanedione (1 equivalent) in ethanol.
- **Addition of Hydrazine:** Slowly add hydrazine hydrate (1 to 1.2 equivalents) to the stirred solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
- **Neutralization and Extraction:** To the residue, add water and neutralize any excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
- **Purification:** The crude **5-Isopropyl-3-methyl-1H-pyrazole** can be purified by vacuum distillation or column chromatography on silica gel.



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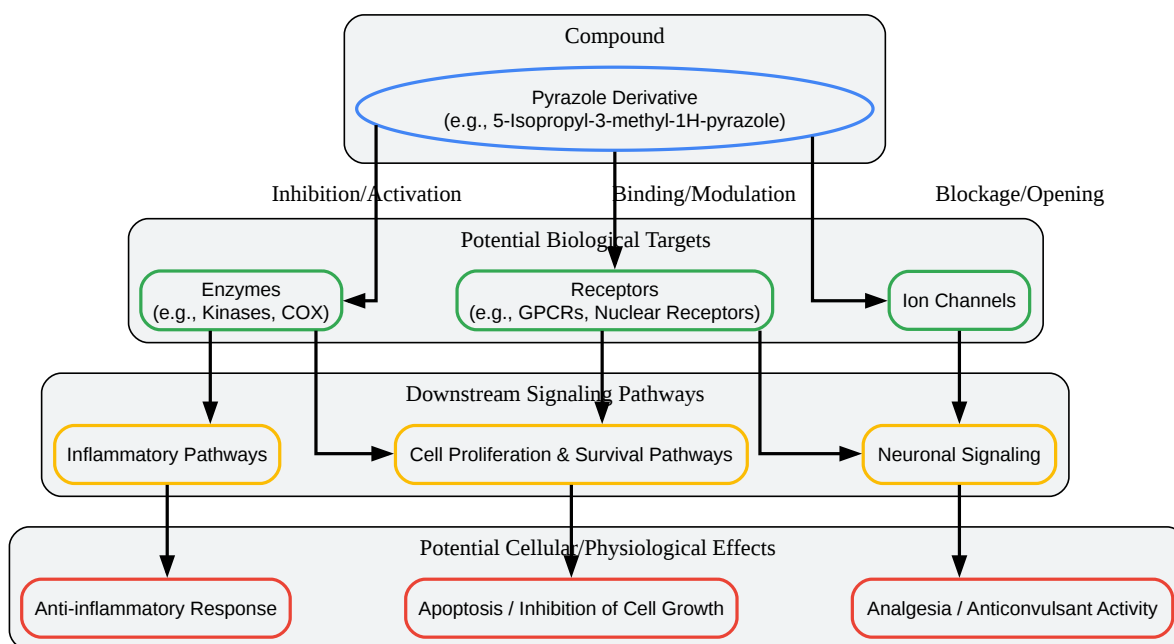
Caption: Proposed synthesis workflow for **5-Isopropyl-3-methyl-1H-pyrazole**.

Biological Activity and Potential Signaling Pathways

There is no specific biological activity or mechanism of action data available in the public domain for **5-Isopropyl-3-methyl-1H-pyrazole**. However, the pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including:

- Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).
- Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.
- Antimicrobial: Exhibiting activity against a range of bacteria and fungi.
- Analgesic: Modulating pain pathways.
- Anticonvulsant: Acting on ion channels in the central nervous system.

The biological effects of pyrazole-containing compounds are typically exerted through their interaction with specific protein targets, such as enzymes or receptors. This interaction can either inhibit or activate the target, thereby modulating its downstream signaling pathway.



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Caption: General interaction of pyrazole compounds with biological targets.

Conclusion

5-Isopropyl-3-methyl-1H-pyrazole (CAS 132558-01-1) is a simple pyrazole derivative for which detailed physical and biological data are scarce. Its synthesis can be reliably achieved through the Knorr pyrazole synthesis. While no specific biological activity has been reported for this compound, its pyrazole core suggests potential for a range of pharmacological effects. Further screening and investigation are required to elucidate any specific biological targets and mechanisms of action. This compound may serve as a valuable intermediate for the synthesis of more complex and biologically active molecules in drug discovery programs.

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